![molecular formula C13H20N2 B5649398 1-benzyl-4-methyl-1,4-diazepane](/img/structure/B5649398.png)
1-benzyl-4-methyl-1,4-diazepane
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Overview
Description
1-Benzyl-4-methyl-1,4-diazepane is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-4-methylpiperazine with formaldehyde under hydrogenation conditions. Another method includes the cyclization of N-benzyl-N-methyl-1,2-diaminoethane using a suitable dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalysts such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted diazepanes with various functional groups.
Scientific Research Applications
1-Benzyl-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-benzyl-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzyl-2-methyl-1,4-diazepane
- 1-Benzyl-5-methyl-1,4-diazepane
- 1-Benzyl-1,4-diazepane
Comparison: 1-Benzyl-4-methyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-benzyl-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEDTZQMKQKTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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